4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol
Description
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is a halogenated aromatic compound featuring a bromophenol core substituted with a methoxy group at position 6 and a Schiff base-like anilino-methyl group at position 2. The aniline moiety is further substituted with chlorine (position 3) and fluorine (position 4). This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry, agrochemicals, or materials science .
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFNO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-12(17)11(16)6-10/h2-6,18-19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGHXFSFRIQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol typically involves multiple steps, starting with the bromination of 2-methoxybenzenol followed by the introduction of the chloro and fluoro groups. The anilino group is then added through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler aromatic compounds.
Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Aromatic amines and other reduced forms.
Substitution: Amines, ethers, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: The compound has potential medicinal applications, including as a precursor for pharmaceuticals. Its unique structure may be useful in designing drugs with specific biological activities.
Industry: In the industry, it can be used in the production of dyes, pigments, and other chemical products that require halogenated aromatic compounds.
Mechanism of Action
The mechanism by which 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Compounds with modified halogenation patterns on the aniline ring exhibit distinct physicochemical and biological properties:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., 2,5-dimethoxy in ) reduce molecular flexibility but improve thermal stability via intermolecular interactions.
Crystallographic and Electronic Properties
- Target Compound: No direct crystallographic data is available, but analogous bromo-chloro Schiff bases (e.g., ) crystallize in monoclinic systems with intramolecular O–H···N hydrogen bonds, suggesting similar packing behavior.
Biological Activity
4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol is C15H14BrClFNO2. The compound features a complex structure, characterized by the presence of a bromine atom, a chlorine atom, and a fluorine atom, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 367.63 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of halogenated anilines have been shown to inhibit cell proliferation in various cancer cell lines. A study conducted on structurally related compounds revealed that the introduction of halogens enhances cytotoxicity against cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
The proposed mechanisms for the biological activity of 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol include:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of halogenated phenols on human cancer cell lines demonstrated that compounds with similar structures significantly reduced cell viability at micromolar concentrations. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting potent activity against tumor cells.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates compared to control groups. These studies highlighted the potential for further development into therapeutic agents.
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
